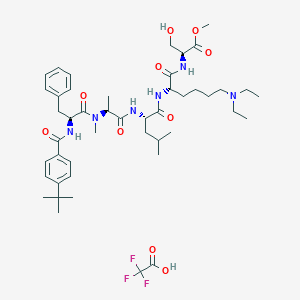

![molecular formula C28H23ClF2N4O4 B611661 N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)

N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide

Vue d'ensemble

Description

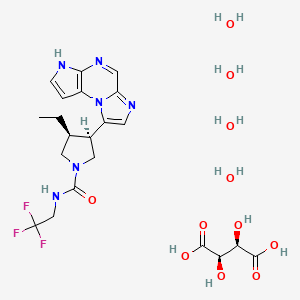

VER-246608 est un nouvel inhibiteur pan-isoforme de la pyruvate déshydrogénase kinase, compétitif à l’ATP et sélectif. Ce composé a montré un potentiel dans la perturbation du métabolisme de Warburg et l’induction d’une cytostase dépendante du contexte dans les cellules cancéreuses .

Préparation Methods

La synthèse de VER-246608 implique une combinaison de criblage de fragments basé sur la RMN et de chimie médicinale dirigée par la structure pour améliorer la puissance et la sélectivité du composé . Les voies de synthèse spécifiques et les conditions de réaction sont détaillées dans les méthodes supplémentaires des articles de recherche connexes . Les méthodes de production industrielle ne sont pas explicitement détaillées dans la littérature disponible.

Chemical Reactions Analysis

VER-246608 subit diverses réactions chimiques, impliquant principalement son interaction avec la pyruvate déshydrogénase kinase. Il est un inhibiteur compétitif à l’ATP, ce qui signifie qu’il entre en compétition avec l’ATP pour la liaison à la kinase . Le composé a montré qu’il inhibe la phosphorylation de la sous-unité E1α du complexe pyruvate déshydrogénase, conduisant à une activité accrue du complexe . Les réactifs et conditions courants utilisés dans ces réactions comprennent la β-chloro-L-alanine, le 2-désoxyglucose et le 3-bromopyruvate . Les principaux produits formés à partir de ces réactions comprennent une production réduite de lactate et une consommation de glucose .

Scientific Research Applications

VER-246608 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Dans la recherche sur le cancer, il a été démontré qu’il perturbe le métabolisme de Warburg et induit une cytostase dans les cellules cancéreuses dans des conditions de carence en nutriments . Ce composé a également été trouvé pour potentialiser l’activité de la doxorubicine, un médicament de chimiothérapie . De plus, VER-246608 a été utilisé pour étudier le rôle de la pyruvate déshydrogénase kinase dans le métabolisme énergétique cellulaire et ses implications dans le cancer .

Mechanism of Action

VER-246608 exerce ses effets en inhibant la pyruvate déshydrogénase kinase, qui régule l’activité du complexe pyruvate déshydrogénase par phosphorylation . En inhibant cette kinase, VER-246608 augmente l’activité du complexe pyruvate déshydrogénase, conduisant à une consommation d’oxygène accrue et une activité glycolytique atténuée . Ces effets sont observés dans des conditions de carence en glucose et nécessitent une ablation presque complète de la phosphorylation de la sous-unité E1α .

Comparison with Similar Compounds

VER-246608 est unique dans sa capacité à inhiber sélectivement toutes les isoformes de la pyruvate déshydrogénase kinase avec une grande puissance . Des composés similaires comprennent le dichloroacétate, un inhibiteur faible de la pyruvate déshydrogénase kinase, et Nov3r, un inhibiteur du site lipoamide . ces composés ont montré une inhibition sous-maximale de l’activité de la pyruvate déshydrogénase kinase et manquent de l’activité cellulaire observée avec VER-246608 .

Applications De Recherche Scientifique

VER-246608 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to disrupt Warburg metabolism and induce cytostasis in cancer cells under nutrient-depleted conditions . This compound has also been found to potentiate the activity of doxorubicin, a chemotherapy drug . Additionally, VER-246608 has been used to study the role of pyruvate dehydrogenase kinase in cellular energy metabolism and its implications in cancer .

Mécanisme D'action

VER-246608 exerts its effects by inhibiting pyruvate dehydrogenase kinase, which regulates the activity of the pyruvate dehydrogenase complex through phosphorylation . By inhibiting this kinase, VER-246608 increases the activity of the pyruvate dehydrogenase complex, leading to increased oxygen consumption and attenuated glycolytic activity . These effects are observed under glucose-depleted conditions and require almost complete ablation of the phosphorylation of the E1α subunit .

Analyse Biochimique

Biochemical Properties

VER-246608 plays a significant role in biochemical reactions. It interacts with the pyruvate dehydrogenase complex (PDC), increasing its activity and oxygen consumption while reducing lactate production and glucose consumption . This interaction is particularly pronounced under glucose-depleted conditions .

Cellular Effects

VER-246608 has context-dependent cytotoxic effects on cancer cells. Under normal culture conditions, it shows little cytotoxicity. When glucose and glutamine or serum are depleted, the cytotoxicity of VER-246608 is enhanced . This suggests that the compound influences cell function by modulating metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of VER-246608 involves the inhibition of pyruvate dehydrogenase kinase (PDK). This inhibition results in increased activity of the pyruvate dehydrogenase complex (PDC), leading to increased oxygen consumption and reduced lactate production .

Metabolic Pathways

VER-246608 is involved in the regulation of the pyruvate dehydrogenase complex (PDC), a key component of cellular metabolism . By inhibiting PDK, VER-246608 increases PDC activity, thereby influencing metabolic flux.

Méthodes De Préparation

The synthesis of VER-246608 involves a combination of NMR-based fragment screening and structure-guided medicinal chemistry to enhance compound potency and selectivity . Specific synthetic routes and reaction conditions are detailed in supplementary methods of related research articles . Industrial production methods are not explicitly detailed in the available literature.

Analyse Des Réactions Chimiques

VER-246608 undergoes various chemical reactions, primarily involving its interaction with pyruvate dehydrogenase kinase. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase . The compound has shown to inhibit the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex, leading to increased activity of the complex . Common reagents and conditions used in these reactions include β-Chloro-L-alanine, 2-deoxyglucose, and 3-bromopyruvate . Major products formed from these reactions include reduced lactate production and glucose consumption .

Comparaison Avec Des Composés Similaires

VER-246608 is unique in its ability to selectively inhibit all isoforms of pyruvate dehydrogenase kinase with high potency . Similar compounds include dichloroacetate, a weak inhibitor of pyruvate dehydrogenase kinase, and Nov3r, a lipoamide site inhibitor . these compounds have shown sub-maximal inhibition of pyruvate dehydrogenase kinase activity and lack the cellular activity observed with VER-246608 .

Propriétés

IUPAC Name |

N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGNLQSOSJFLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does VER-246608 interact with its target and what are the downstream effects?

A1: VER-246608 acts as a potent and selective ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) [, ]. PDK is responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), a key enzyme linking glycolysis to oxidative phosphorylation. By inhibiting PDK, VER-246608 prevents PDC phosphorylation, leading to increased PDC activity []. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, characterized by increased oxygen consumption, reduced lactate production, and decreased glucose consumption [, ].

Q2: What is the relationship between VER-246608's effect on cellular metabolism and its anti-cancer activity?

A2: Research suggests that VER-246608's anti-cancer activity is context-dependent and linked to its ability to disrupt the Warburg effect, a metabolic adaptation where cancer cells favor glycolysis even in the presence of oxygen [, ]. Studies demonstrate that VER-246608 exhibits enhanced cytotoxicity under nutrient-depleted conditions mimicking the tumor microenvironment [, ]. This is likely because under such conditions, cancer cells are more reliant on glycolysis for survival, and inhibiting this pathway with VER-246608 becomes more detrimental [].

Q3: How does the chemical structure of VER-246608 contribute to its activity and selectivity?

A3: While specific structure-activity relationship (SAR) data for VER-246608 is limited in the provided abstracts, research points to the importance of the 5-membered heteroaromatic ring for potent PDHK inhibition []. Modifications to this ring system can significantly impact inhibitory activity and isoform selectivity []. This highlights the potential for targeted structural modifications to fine-tune the compound's pharmacological profile.

Q4: What are the potential implications of VER-246608's synergistic effects with other anti-cancer agents?

A4: VER-246608 has demonstrated synergistic anti-cancer activity when combined with other drugs, particularly those influencing mitochondrial function, such as doxorubicin []. This suggests that combining VER-246608 with existing therapies could enhance treatment efficacy. Further research is crucial to explore optimal drug combinations and understand the mechanisms underlying these synergistic effects. This could pave the way for more effective therapeutic strategies targeting cancer metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)

![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)